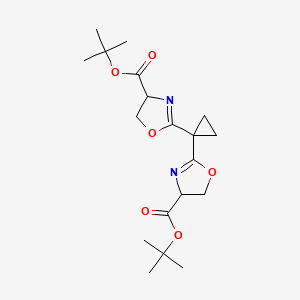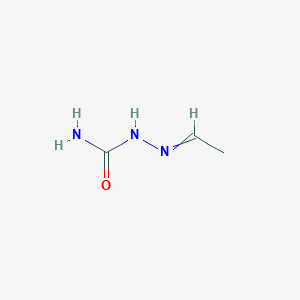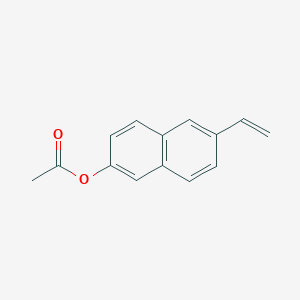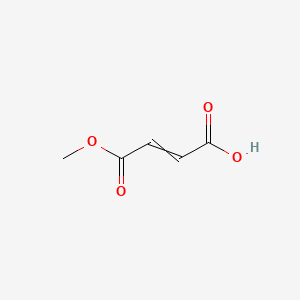![molecular formula C28H26NO2P B12505976 N,N-Bis[(1S)-(-)-phenylethyl]dibenzo[D,F][1,3,2]dioxaphosphepin-6-amine](/img/structure/B12505976.png)
N,N-Bis[(1S)-(-)-phenylethyl]dibenzo[D,F][1,3,2]dioxaphosphepin-6-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Bis[(1S)-(-)-phenylethyl]dibenzo[D,F][1,3,2]dioxaphosphepin-6-amine is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a dioxaphosphepin ring system, which is a rare and interesting structural motif in organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis[(1S)-(-)-phenylethyl]dibenzo[D,F][1,3,2]dioxaphosphepin-6-amine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the dioxaphosphepin ring system and the introduction of the phenylethyl groups. Common reagents used in these reactions include phosphorus trichloride, phenylethylamine, and various solvents such as dichloromethane and toluene. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
N,N-Bis[(1S)-(-)-phenylethyl]dibenzo[D,F][1,3,2]dioxaphosphepin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of reduced phosphorus-containing compounds.
Substitution: The compound can participate in substitution reactions, where the phenylethyl groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles; reaction conditions depend on the specific substituents being introduced.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphorus compounds, and substituted derivatives of the original compound.
科学研究应用
N,N-Bis[(1S)-(-)-phenylethyl]dibenzo[D,F][1,3,2]dioxaphosphepin-6-amine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex organic compounds.
作用机制
The mechanism of action of N,N-Bis[(1S)-(-)-phenylethyl]dibenzo[D,F][1,3,2]dioxaphosphepin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
2-Methylimidazole-1-(N-tert-octyl)sulfonimidoyl Fluoride: A compound with similar structural features and applications in organic synthesis.
Trimethoxyphenylsilane: Another compound with comparable reactivity and uses in material science.
Uniqueness
N,N-Bis[(1S)-(-)-phenylethyl]dibenzo[D,F][1,3,2]dioxaphosphepin-6-amine stands out due to its unique dioxaphosphepin ring system, which imparts distinct chemical and biological properties
属性
分子式 |
C28H26NO2P |
|---|---|
分子量 |
439.5 g/mol |
IUPAC 名称 |
N,N-bis(2-phenylethyl)benzo[d][1,3,2]benzodioxaphosphepin-6-amine |
InChI |
InChI=1S/C28H26NO2P/c1-3-11-23(12-4-1)19-21-29(22-20-24-13-5-2-6-14-24)32-30-27-17-9-7-15-25(27)26-16-8-10-18-28(26)31-32/h1-18H,19-22H2 |
InChI 键 |
BDPQWZPOIGJWIE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCN(CCC2=CC=CC=C2)P3OC4=CC=CC=C4C5=CC=CC=C5O3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl 3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl 2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate](/img/structure/B12505893.png)


![(6-Fluoro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B12505913.png)
![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(4-tert-butylphenyl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12505914.png)



![[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 4-fluorobenzoate](/img/structure/B12505944.png)

![Gal[3All,246Bn]beta(1-3)GlcNPhth[6Bn]-beta-MP](/img/structure/B12505972.png)
![({2-[(Diphenylphosphanyl)methyl]cyclohexyl}methyl)diphenylphosphane](/img/structure/B12505973.png)
![(2R)-4-ethoxy-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12505975.png)
![6-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B12505982.png)
